molecular formula C5H11NO3 B587047 Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) CAS No. 140372-10-7

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI)

Cat. No.: B587047
CAS No.: 140372-10-7
M. Wt: 133.147
InChI Key: YHSIOCMDGDQDQA-BYPYZUCNSA-N
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Description

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to the propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- typically involves the addition reaction of dimethylamine with methyl acrylate, followed by hydrolysis of the adduct . This process can be further refined by oxidizing the resulting compound with hydrogen peroxide to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid: A simpler carboxylic acid with similar structural features but lacking the dimethylamino and hydroxyl groups.

    3-(Dimethylamino)propanoic acid: Similar structure but without the hydroxyl group.

    2-Hydroxypropanoic acid: Similar structure but without the dimethylamino group.

Uniqueness

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

140372-10-7

Molecular Formula

C5H11NO3

Molecular Weight

133.147

IUPAC Name

(2S)-3-(dimethylamino)-2-hydroxypropanoic acid

InChI

InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1

InChI Key

YHSIOCMDGDQDQA-BYPYZUCNSA-N

SMILES

CN(C)CC(C(=O)O)O

Synonyms

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI)

Origin of Product

United States

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